molecular formula C22H19N3O3S2 B3017539 N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886940-11-0

N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B3017539
CAS No.: 886940-11-0
M. Wt: 437.53
InChI Key: QPXREBGXYXWGHX-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H19N3O3S2 and its molecular weight is 437.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

  • N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide and similar compounds have been synthesized and investigated for their anticancer activities. For instance, Co(II) complexes of related compounds demonstrated in vitro cytotoxicity in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017). Additionally, various benzamide derivatives have shown significant anticancer activity against multiple cancer cell lines, highlighting the potential of these compounds in cancer treatment (Ravinaik et al., 2021).

Theoretical and Computational Studies

  • Theoretical and computational studies have been conducted on sulfonamide derivatives, which are structurally related to this compound. These studies include molecular docking and computational calculations, suggesting potential applications in antimalarial and COVID-19 drug research (Fahim & Ismael, 2021).

Spectroscopic Identification and Synthesis

  • Spectroscopic techniques have been employed to identify and synthesize derivatives of related compounds. This includes the use of FTIR, NMR, and mass spectrometry to elucidate the structures of novel compounds, which are essential steps in the development of new pharmaceuticals and materials (Mohammed et al., 2016).

Synthesis and Characterization of Intermediates

  • The synthesis and characterization of intermediates related to this compound have been explored. This includes the development of key intermediates for various pharmaceutical applications, demonstrating the importance of these compounds in the synthesis of more complex pharmaceutical agents (Gilbile et al., 2017).

Photophysical Properties and Applications

  • The photophysical properties of thiazole derivatives, which are structurally related to this compound, have been studied. This research is important for understanding the electronic structures of these compounds, which can have applications in material sciences and sensing technologies (Murai et al., 2018).

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-15-6-5-8-19-20(15)24-22(29-19)25(14-17-7-3-4-13-23-17)21(26)16-9-11-18(12-10-16)30(2,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXREBGXYXWGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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